
1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F3IO3. It is a derivative of benzene, featuring methoxy, iodo, and trifluoromethoxy substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene involves the reaction of 1,3-dimethoxybenzene with iodine and trifluoromethoxy reagents. The process typically includes:
Methoxylation: The addition of methoxy groups to the benzene ring.
The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzene derivatives .
Applications De Recherche Scientifique
1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound’s unique substituents make it a valuable intermediate in the development of pharmaceuticals.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as fluorinated polymers.
Chemical Biology: The compound can be used to study biological processes and interactions at the molecular level
Mécanisme D'action
The mechanism of action of 1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, through its functional groups. The trifluoromethoxy group, in particular, can enhance the compound’s lipophilicity and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene: Similar structure but with a bromine atom instead of a methoxy group.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a fluorine atom and a trifluoromethyl group instead of methoxy groups.
4-(Trifluoromethoxy)iodobenzene: Lacks the methoxy groups, making it less complex.
Uniqueness
1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a versatile intermediate in various chemical processes .
Propriétés
Formule moléculaire |
C9H8F3IO3 |
|---|---|
Poids moléculaire |
348.06 g/mol |
Nom IUPAC |
1-iodo-2,4-dimethoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F3IO3/c1-14-6-4-3-5(13)7(15-2)8(6)16-9(10,11)12/h3-4H,1-2H3 |
Clé InChI |
CNKKOFWBYOESPM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)I)OC)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine] di-p-toluyl-L-tartrate](/img/structure/B14044176.png)

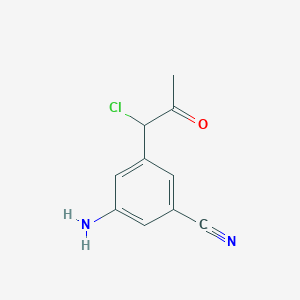
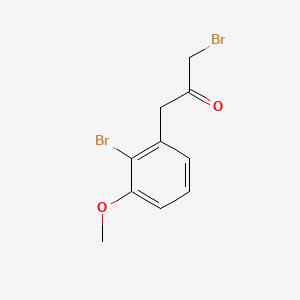
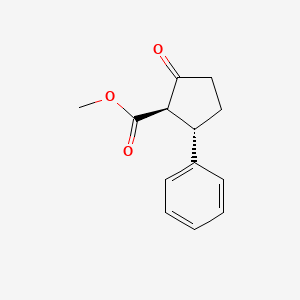
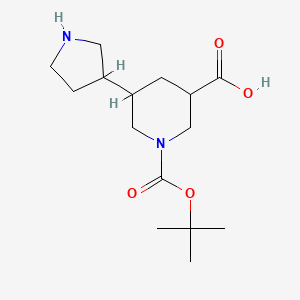
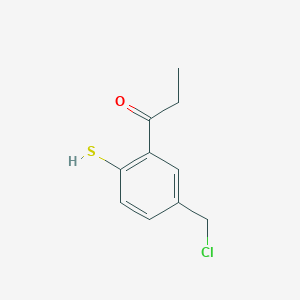

![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-](/img/structure/B14044231.png)

![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one](/img/structure/B14044252.png)
![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)

![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B14044274.png)
